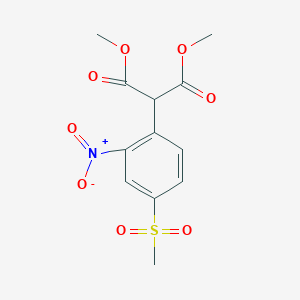

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a malonate group, a nitro group, and a methylsulfonyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate typically involves the following steps:

Formation of the Enolate: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate ion.

Alkylation: The enolate ion undergoes an S_N2 reaction with an appropriate alkyl halide to form a new carbon-carbon bond.

Nitration: The phenyl ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Sulfonation: The methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The malonate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Alkyl halides, amines.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted malonates.

Hydrolysis: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

Material Science: Used in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate involves its reactivity as a malonic ester. The enolate formed from the deprotonation of the malonate ester can participate in various nucleophilic addition and substitution reactions. The nitro and methylsulfonyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl malonate: Lacks the nitro and methylsulfonyl groups.

Ethyl acetoacetate: Contains a ketone group instead of the malonate ester.

Actividad Biológica

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a malonate moiety and a nitrophenyl group with a methylsulfonyl substituent. Its molecular formula is C₁₁H₁₃N₂O₆S, and it has a molecular weight of approximately 303.29 g/mol. The presence of the nitro and sulfonyl groups enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the field of cancer research. Its structural features contribute to its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to cytotoxic effects in cancer cells. The nitro group may facilitate redox reactions, while the malonate moiety can participate in metabolic pathways that impact cell proliferation.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics.Cell Line IC50 (µM) MCF7 15 HeLa 10 A549 20 -

Mechanistic Studies :

Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with this compound. -

In Vivo Studies :

In animal models, administration of the compound resulted in reduced tumor growth rates in xenograft models. Histological analysis indicated that treated tumors exhibited increased necrosis and decreased cellularity compared to controls.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

-

Formation of the Nitrophenol Intermediate :

The starting material undergoes nitration to introduce the nitro group at the para position relative to the sulfonyl group. -

Malonate Esterification :

The nitrophenol intermediate is then reacted with malonic acid derivatives under acidic conditions to form the final product.

Propiedades

IUPAC Name |

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGCONCEDRXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649560 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-22-2 |

Source

|

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.